molecular formula C10H7F3O3 B1325266 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid CAS No. 898765-87-2

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid

Número de catálogo: B1325266
Número CAS: 898765-87-2
Peso molecular: 232.16 g/mol
Clave InChI: KPDWQVIJKURPCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is an organic compound with the molecular formula C10H7F3O3. It is characterized by the presence of a trifluorophenyl group attached to a butyric acid backbone, with a ketone functional group at the fourth carbon position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid involves the following steps :

    Starting Materials: 3,4,5-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc.

    Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) to obtain ethyl 4-(3,4,5-trifluorophenyl)-3-oxo-butanoate.

    Hydrolysis: The ester is then hydrolyzed using a sodium hydroxide solution, followed by acidification with diluted hydrochloric acid to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Aplicaciones Científicas De Investigación

Synthesis of DPP-4 Inhibitors

One of the primary applications of 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is its role as an intermediate in the synthesis of sitagliptin, a well-known DPP-4 inhibitor approved for the treatment of type 2 diabetes. Sitagliptin works by increasing insulin secretion and decreasing glucagon release, thus improving glycemic control in patients. The synthesis involves several steps where this compound is converted into sitagliptin through various chemical reactions .

Development of New Drug Candidates

Recent studies have explored modifying the structure of 3-amino-4-(2,4,5-trifluorophenyl)butyric acid (a related compound) to enhance its hypoglycemic effects. For instance, combining it with menthol led to the creation of a new candidate drug that demonstrated significant antidiabetic activity in animal models . This highlights the potential for derivatives of this compound to serve as bases for novel therapeutic agents.

Case Study 1: Hypoglycemic Activity

A study focused on synthesizing a new drug candidate by modifying 3-amino-4-(2,4,5-trifluorophenyl)butyric acid with menthol. The resulting compound exhibited significant hypoglycemic effects in diabetic mice at doses as low as 10 mg/kg. This study underscores the potential of trifluorophenyl derivatives in developing effective diabetes treatments .

Case Study 2: DPP-4 Inhibition

As an essential intermediate in sitagliptin synthesis, this compound has been extensively studied for its role in enhancing the pharmacological profile of DPP-4 inhibitors. Research indicates that modifications to this compound can lead to improved efficacy and reduced side effects when used in diabetes management therapies .

Data Table: Summary of Biological Activities

CompoundActivityReference
3-amino-4-(2,4,5-trifluorophenyl)butyric acidHypoglycemic effects
SitagliptinDPP-4 inhibition
Modified compounds (with menthol)Enhanced antidiabetic activity

Mecanismo De Acción

The mechanism of action of 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid involves its interaction with various molecular targets and pathways . The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparación Con Compuestos Similares

Similar Compounds

  • Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
  • 4-Oxo-4-(2,3,4,5-tetramethylphenyl)butyric acid

Uniqueness

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and specificity .

Actividad Biológica

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a butyric acid derivative with a trifluorophenyl substitution, which significantly influences its reactivity and pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing metabolic stability and altering biological activity.

The molecular formula of this compound is C₁₃H₉F₃O₃, with a molecular weight of approximately 288.27 g/mol. Its structure includes a ketone functional group, which allows it to undergo various chemical reactions such as oxidation and reduction.

Property Value
Molecular FormulaC₁₃H₉F₃O₃
Molecular Weight288.27 g/mol
Functional GroupsKetone, Carboxylic Acid
LipophilicityHigh

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor or modulator in several biological pathways, particularly in relation to enzyme interactions.

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin secretion and improved glycemic control in diabetic models .
  • Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory effects through the modulation of histone deacetylases (HDACs), which play a crucial role in gene expression related to inflammatory responses .
  • Antioxidant Properties : The trifluoromethyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .

Case Studies

  • DPP-4 Inhibition : A study highlighted that derivatives of this compound exhibited significant DPP-4 inhibitory activity in vitro and in vivo, leading to improved glycemic control in diabetic mice models .
  • Cytotoxicity Against Cancer Cells : In vitro tests demonstrated that this compound showed cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction through HDAC inhibition .
  • Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in animal models of colitis, suggesting potential therapeutic applications for inflammatory bowel diseases .

Summary of Biological Activities

Activity Outcome Reference
DPP-4 InhibitionSignificant reduction in blood glucose
CytotoxicityInduced apoptosis in cancer cells
Anti-inflammatoryReduced inflammation in colitis models

Propiedades

IUPAC Name

4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDWQVIJKURPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645311
Record name 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-87-2
Record name 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.